molecular formula C6H10ClN3O2 B1453009 ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride CAS No. 1298034-20-4

ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B1453009
CAS No.: 1298034-20-4
M. Wt: 191.61 g/mol
InChI Key: XHBBRDOSNNEZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole derivative with a primary amine group at position 5 and an ethyl ester group at position 2. This compound is widely used as a pharmaceutical intermediate due to its structural versatility in drug discovery . Its hydrochloride salt form enhances solubility, a critical property for biological applications. Commercial availability is noted, with pricing tiers ranging from €20.00 (1g) to €338.00 (100g) ().

Properties

IUPAC Name

ethyl 3-amino-1H-pyrazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)4-3-5(7)9-8-4;/h3H,2H2,1H3,(H3,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBBRDOSNNEZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Synthesis via Reaction of Ethoxy Methylene Ethyl Cyanoacetate and Methyl Hydrazine (Toluene Solvent System)

This method is described in detail in CN105646357A patent and involves the following steps:

  • Raw Materials : Ethoxy methylene ethyl cyanoacetate and a 40% aqueous methyl hydrazine solution.
  • Solvent : Toluene is used as the reaction medium, chosen for its safety and ease of handling.
  • Procedure :
    • Ethoxy methylene ethyl cyanoacetate is dissolved in toluene in a reactor.
    • Methyl hydrazine solution is added dropwise at a controlled temperature of 22–30°C using chilled brine to maintain temperature.
    • After complete addition, the reaction mixture is refluxed for 2 hours.
    • The mixture is cooled to 9–10°C, and the product is isolated by filtration and drying.
  • Advantages :
    • High yield and purity of the pyrazole amine product.
    • Shortened reaction time compared to traditional methods.
    • Environmentally friendly with no three-waste emissions.
    • Suitable for industrial scale due to simple operation and low cost.
Step Description Conditions
1 Dissolve ethoxy methylene ethyl cyanoacetate in toluene Ambient temperature
2 Add methyl hydrazine dropwise 22–30°C, controlled addition
3 Reflux reaction mixture 2 hours at reflux temperature
4 Cool and isolate product 9–10°C, filtration and drying

This method overcomes prior art issues such as low conversion rates and difficult purification.

Method 2: Hydrolysis and Extraction of 5-Substituted 1H-Pyrazole-3-Carboxylic Ester

Reported in CN111138289B patent, this method involves:

  • Hydrolysis of 5-substituted 1H-pyrazole-3-carboxylic ester.
  • Extraction using ethyl acetate (200 volumes).
  • Drying and concentration to obtain the crude product.
  • Purification by preparative liquid phase chromatography.

Limitations :

  • Low separation yield (~26%).
  • Difficulty in product isolation due to solubility in water.
  • Use of large amounts of solvents, making it unsuitable for industrial scale.
  • Use of hazardous reagents such as ethyl diazoacetate and 3-butyne-2-ketone with transition metal catalysts (InCl), leading to toxic waste and high post-treatment costs.
Parameter Details
Hydrolysis substrate 5-substituted pyrazole ester
Extraction solvent Ethyl acetate
Yield ~26%
Issues Low yield, difficult isolation, high solvent use

Due to these drawbacks, this method is considered less practical for large-scale synthesis.

Comparative Analysis of Preparation Methods

Feature Method 1 (Methyl Hydrazine + Toluene) Method 2 (Hydrolysis + Extraction) Method 3 (Beckmann Rearrangement)
Starting Materials Ethoxy methylene ethyl cyanoacetate, methyl hydrazine 5-substituted pyrazole ester o-Chloroaldehyde
Solvent Toluene Ethyl acetate Pyridine (and others)
Reaction Conditions Controlled temp, reflux Hydrolysis, extraction Rearrangement, acid treatment
Yield High (not specified but improved) Low (~26%) Moderate to high (e.g., 78%)
Purification Filtration and drying Preparative chromatography Column chromatography
Industrial Suitability High Low Moderate
Environmental and Safety Concerns Low waste, safer reagents High solvent use, toxic reagents Use of strong acids, moderate hazards

Summary of Research Findings

  • The method using methyl hydrazine and ethoxy methylene ethyl cyanoacetate in toluene (Method 1) is the most promising for industrial production due to its operational simplicity, high yield, and environmental friendliness.
  • Traditional hydrolysis and extraction methods (Method 2) suffer from low yields and difficult product isolation, limiting their scalability.
  • Beckmann rearrangement-based methods (Method 3) offer alternative synthetic routes for related pyrazole derivatives and provide useful intermediates for further functionalization.
  • Characterization techniques such as IR, ^1H and ^13C NMR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds.
  • Avoidance of hazardous reagents and minimizing waste generation are critical factors in selecting a preparation method for industrial application.

Chemical Reactions Analysis

Cyclization Reactions

The amino group at position 5 participates in intramolecular cyclization to form fused heterocyclic systems.

Key Reactions:

  • Imidazo[1,2-b]pyrazole Formation
    Treatment with acetic anhydride and formic acid induces cyclization, yielding 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole under basic conditions (NaH/DMF) .

  • Thione Derivatives
    Fusion with thiourea at 200°C for 24 hours produces imidazole[4,5-c]pyrazole-5-thione .

Reaction Type Reagents/Conditions Product Yield
Formylation/CyclizationAc₂O–HCOOH, NaH/DMF, 60°C1-Formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole72%
Thione FormationThiourea, 200°C, 24 hImidazole[4,5-c]pyrazole-5-thione65%

Nucleophilic Substitution

The amino group acts as a nucleophile in reactions with electrophilic reagents.

Key Reactions:

  • Aza-Wittig Reaction
    Reacting with triphenylphosphine and carbon tetrachloride generates a phosphoranylidene intermediate, which undergoes cycloaddition with α-ketohydroximoyl chloride to form nitrosoimidazolo pyrazoles .

  • Heterocyclization
    Treatment with oxaldiimidoyl dichlorides in THF/triethylamine produces 3H-imidazo[1,2-b]pyrazoles .

Reaction Type Reagents/Conditions Product Yield
Aza-WittigP(Ph)₃/C₂Cl₆, α-ketohydroximoyl chloride3-Nitroso-2-aryl-6-phenyl-1H-imidazolo[1,2-b]pyrazole58%
HeterocyclizationOxaldiimidoyl dichlorides, THF/TEA3H-Imidazo[1,2-b]pyrazoles81%

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at position 4 due to the electron-donating amino group.

Key Reactions:

  • Nitration
    Reaction with nitric acid/sulfuric acid introduces a nitro group at position 4, forming ethyl 4-nitro-5-amino-1H-pyrazole-3-carboxylate .

  • Halogenation
    Bromine in acetic acid yields 4-bromo derivatives, useful in cross-coupling reactions .

Reaction Type Reagents/Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0°CEthyl 4-nitro-5-amino-1H-pyrazole-3-carboxylate68%
BrominationBr₂/AcOH, 25°CEthyl 4-bromo-5-amino-1H-pyrazole-3-carboxylate75%

Condensation Reactions

The ester group participates in condensation with aldehydes or ketones.

Key Reactions:

  • Knoevenagel Condensation
    Reacting with aromatic aldehydes (e.g., benzaldehyde) in ethanol with piperidine catalyst forms α,β-unsaturated carbonyl derivatives .

Reaction Type Reagents/Conditions Product Yield
KnoevenagelBenzaldehyde, piperidine/EtOHEthyl 5-amino-4-(benzylidene)-1H-pyrazole-3-carboxylate63%

Oxidation and Reduction

  • Oxidation : The amino group can be oxidized to a nitro group using H₂O₂/FeCl₃, though this is less common due to competing ring degradation .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a hydroxymethyl group, yielding 5-amino-1H-pyrazole-3-methanol hydrochloride .

Scientific Research Applications

Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with various biological molecules, influencing their activity. This compound can act as an agonist for certain receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride and its analogs, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Comparative Data

Compound Name CAS No. Molecular Formula Substituents (Positions) Applications/Special Properties References
Ethyl 5-amino-1H-pyrazole-3-carboxylate HCl 96799-02-9 C₆H₉ClN₃O₂ NH₂ (5), COOEt (3), HCl Pharmaceutical intermediate
Methyl 5-amino-1H-pyrazole-3-carboxylate Not provided C₅H₇N₃O₂ NH₂ (5), COOMe (3) Intermediate for kinase inhibitors
3-Amino-5-ethyl-1H-pyrazole hydrochloride 1238864-53-3 C₅H₁₀ClN₃ NH₂ (3), C₂H₅ (5), HCl Unknown (structural isomer)
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate 1380351-61-0 C₆H₈ClN₃O₂ NH₂ (5), Cl (3), COOEt (4) Pharmaceutical intermediate
5-Amino-3-(4-phenoxyphenyl)pyrazole-4-carbonitrile Not provided C₁₆H₁₂N₄O NH₂ (5), CN (4), 4-phenoxyphenyl (3) High GI absorption, non-CYP inhibitor

Structural and Functional Differences

  • Substituent Position and Identity: The target compound’s ester group (COOEt) at position 3 distinguishes it from ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate, which has a chlorine at position 3 and the ester at position 4 . This positional variation significantly impacts reactivity and binding affinity in drug design. 3-Amino-5-ethyl-1H-pyrazole hydrochloride is a positional isomer with the amine and ethyl groups swapped, altering hydrogen-bonding capacity and solubility .
  • Physicochemical Properties: The hydrochloride salt form of the target compound enhances water solubility compared to neutral analogs like 5-amino-3-(4-phenoxyphenyl)pyrazole-4-carbonitrile, which exhibits high GI absorption but lower aqueous solubility . Introduction of electron-withdrawing groups (e.g., Cl in ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate) increases metabolic stability but may reduce bioavailability .

Biological Activity

Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H12ClN3O2C_7H_{12}ClN_3O_2 and a molecular weight of 205.64 g/mol. It is characterized by an amino group at the 5-position and an ethyl ester at the 3-position of the pyrazole ring, which contributes to its biological activity.

Research indicates that this compound acts as a potent agonist of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in signaling pathways regulating vascular function and smooth muscle relaxation. This mechanism suggests potential applications in treating cardiovascular diseases where modulation of guanylate cyclase is beneficial .

Biological Activities

This compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : Similar pyrazole derivatives have shown anti-inflammatory properties, making them candidates for treating inflammatory conditions .
  • Anticancer Activity : Compounds with structural similarities have demonstrated potent inhibition against various human tumor cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .
  • Antimicrobial Properties : Pyrazole derivatives are known for their antibacterial and antifungal activities, indicating that this compound may also possess similar effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryPotential to reduce inflammation in various models
AnticancerInhibition of growth in breast adenocarcinoma and lung cancer cell lines
AntimicrobialExhibits antibacterial activity against Gram-positive and Gram-negative bacteria
Agonist ActivityActs on soluble guanylate cyclase affecting vascular functions

Case Study: Anticancer Activity

A study investigated the anticancer potential of this compound against several human cancer cell lines. The results indicated a significant reduction in cell viability, particularly in MCF-7 cells, suggesting its use as a potential chemotherapeutic agent .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining effective dosing regimens. Current research is focused on enhancing its bioavailability to maximize therapeutic effects while minimizing side effects .

Q & A

Basic: What experimental parameters should be optimized during the synthesis of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride, and how can reaction efficiency be assessed?

Methodological Answer:

  • Key Parameters to Optimize :
    • Temperature : Pyrazole ring formation often requires controlled heating (e.g., 80–120°C) to avoid side reactions. Lower temperatures may reduce cyclization efficiency .
    • Catalysts : Evaluate Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance amino group reactivity.
    • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while ethanol/water mixtures could facilitate hydrolysis steps .
  • Assessment Methods :
    • Monitor reaction progress via TLC or HPLC, using UV detection at 254 nm for pyrazole absorbance .
    • Quantify yield gravimetrically after recrystallization (common for hydrochloride salts) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling :
    • Use PPE (gloves, goggles) due to potential decomposition into hydrogen chloride and nitrogen oxides .
    • Work under inert atmospheres (N₂/Ar) to prevent moisture absorption or oxidation .
  • Storage :
    • Store in airtight containers at 2–8°C. Desiccants (silica gel) prevent deliquescence .
    • Avoid contact with strong oxidizers (e.g., HNO₃) to prevent hazardous reactions .

Basic: Which analytical techniques are most effective for characterizing this compound, especially when physical property data is limited?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Compare chemical shifts of pyrazole protons (δ 6.5–7.5 ppm) and ester carbonyl (δ 160–170 ppm) to similar compounds .
    • FT-IR : Identify N-H stretches (~3400 cm⁻¹ for amine) and C=O stretches (~1700 cm⁻¹ for ester) .
  • Purity Assessment :
    • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor for byproducts like unreacted amines .

Advanced: How can computational methods (e.g., DFT, reaction path searches) guide the design of novel derivatives of this compound?

Methodological Answer:

  • Reaction Pathway Prediction :
    • Use density functional theory (DFT) to model transition states for nucleophilic substitution at the pyrazole C3 position .
    • Simulate solvent effects (e.g., COSMO-RS) to predict solubility and reactivity trends .
  • Derivative Optimization :
    • Combine quantum chemical calculations with machine learning to prioritize substituents (e.g., electron-withdrawing groups at C5) for target properties .

Advanced: What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

  • Data Reconciliation :
    • Replicate studies under standardized conditions (e.g., identical solvent, catalyst loading) .
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .
  • Cross-Validation :
    • Compare computational NMR predictions (e.g., ACD/Labs) with experimental data to identify misassignments .

Advanced: How can mechanistic studies elucidate the role of the hydrochloride salt in reactivity?

Methodological Answer:

  • Acid-Base Studies :
    • Perform pH-dependent stability assays (e.g., in buffered solutions) to assess protonation effects on solubility and reactivity .
    • Use X-ray crystallography to determine if the hydrochloride forms ionic or co-crystal structures .
  • Kinetic Analysis :
    • Conduct Arrhenius experiments to compare reaction rates of free base vs. hydrochloride salt in ester hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride

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